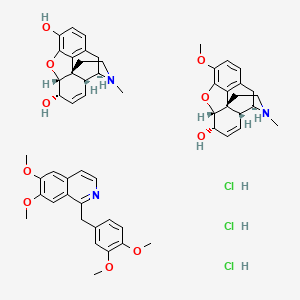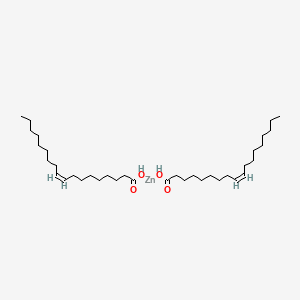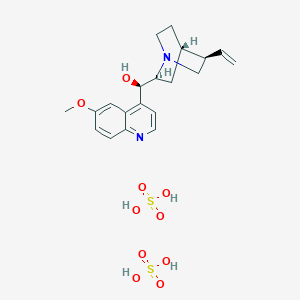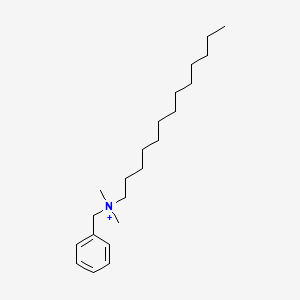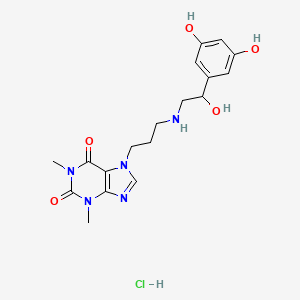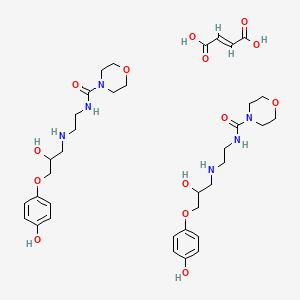
Xamoterol hemifumarate
Übersicht
Beschreibung
Xamoterolhemifumarat ist ein partieller β1-Adrenozeptor-Agonist, der in Studien mit Herzinsuffizienzpatienten eine Verbesserung der systolischen und diastolischen Funktion gezeigt hat . Es moduliert die sympathische Kontrolle des Herzens, hat aber keine agonistische Wirkung auf β2-Adrenozeptoren . Diese Verbindung wird hauptsächlich zur Behandlung von Herzinsuffizienz eingesetzt und ist bekannt für ihre selektive Wirkung auf β1-adrenerge Rezeptoren .
Vorbereitungsmethoden
Die Herstellung von Xamoterolhemifumarat umfasst die Synthese der Basissubstanz Xamoterol, gefolgt von ihrer Umwandlung in das Hemifumaratsalz. Der Syntheseweg beinhaltet typischerweise die Reaktion von 1-(4-Hydroxyphenoxy)-3-(2-(4-Morpholinocarboxamido)ethylamino)-2-propanol mit Fumarsäure . Das Hemifumaratsalz wird dann mit Ethanol umkristallisiert, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Xamoterolhemifumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an den Hydroxylgruppen auftreten, die im Molekül vorhanden sind.
Reduktion: Die Amidgruppen können unter bestimmten Bedingungen reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Xamoterolhemifumarat wird in der wissenschaftlichen Forschung häufig verwendet, um die Regulation der Herzfrequenz, die Myokardkontraktilität und das Herzzeitvolumen zu untersuchen . Es dient als Werkzeug zum Verständnis der beta-adrenergen Signalwege und der physiologischen Reaktionen nach Rezeptoraktivierung . Darüber hinaus hat es Anwendungen in der Forschung zu neurokognitiven Störungen aufgrund seiner selektiven Wirkung auf β1-adrenerge Rezeptoren .
Wirkmechanismus
Xamoterolhemifumarat wirkt als selektiver partieller Agonist des β1-adrenergen Rezeptors . Es sorgt für eine kardiale Stimulation in Ruhe, wirkt aber als Blocker bei Belastung . Diese Doppelfunktion beruht auf seiner intrinsischen sympathomimetischen Aktivität, die etwa 50 % beträgt . Die Verbindung wirkt sich nicht signifikant auf β2-adrenerge Rezeptoren aus, wodurch sie zu einem peripher selektiven Medikament wird .
Wirkmechanismus
Xamoterol hemifumarate acts as a selective partial agonist of the β1-adrenergic receptor . It provides cardiac stimulation at rest but acts as a blocker during exercise . This dual action is due to its intrinsic sympathomimetic activity, which is around 50% . The compound does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu Xamoterolhemifumarat umfassen andere β1-adrenerge Rezeptoragonisten wie:
Dobutamin: Ein β1-adrenerger Agonist, der zur Behandlung von Herzinsuffizienz eingesetzt wird.
Metoprolol: Ein selektiver β1-adrenerger Rezeptorblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.
Atenolol: Ein weiterer β1-adrenerger Rezeptorblocker, der für ähnliche Indikationen eingesetzt wird.
Xamoterolhemifumarat ist einzigartig aufgrund seiner partiellen Agonistenaktivität, die es ermöglicht, eine kardiale Stimulation zu ermöglichen, ohne das Risiko einer übermäßigen Aktivierung des β1-adrenergen Rezeptors .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XAMOTEROL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
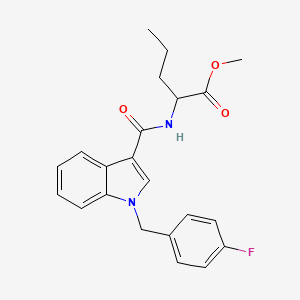
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
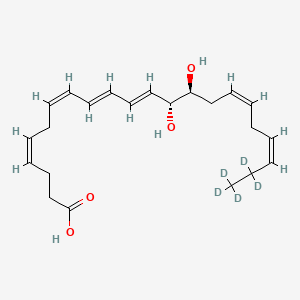
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

